molecular formula C6H4N2O5 B1322084 4-Hydroxy-5-nitronicotinic acid CAS No. 911461-03-5

4-Hydroxy-5-nitronicotinic acid

Cat. No. B1322084
M. Wt: 184.11 g/mol
InChI Key: BFJYTSVHYIMQLP-UHFFFAOYSA-N
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Description

4-Hydroxy-5-nitronicotinic acid is a heterocyclic compound . It is an intermediate in the synthesis of nicotinamide with potential anticoccidial activity .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-5-nitronicotinic acid is C6H4N2O5 . The InChI code is 1S/C6H4N2O5/c9-5-3 (6 (10)11)1-7-2-4 (5)8 (12)13/h1-2H, (H,7,9) (H,10,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-5-nitronicotinic acid include a molecular weight of 184.11 . It is a solid at room temperature . The compound is stored in a dry environment at 2-8°C to maintain its stability .

Scientific Research Applications

4-Hydroxy-5-nitronicotinic acid

is a chemical compound with the molecular formula C6H4N2O5 . It’s a solid substance and is typically stored in a dry environment at temperatures between 2-8°C . The compound has a molecular weight of 184.11 .

One potential application of a similar compound, 5-Nitronicotinic acid, is as an intermediate in the synthesis of nicotinamide with potential anticoccidial activity . This suggests that 4-Hydroxy-5-nitronicotinic acid could potentially have similar uses in the field of medicinal chemistry .

Safety And Hazards

The safety information for 4-Hydroxy-5-nitronicotinic acid indicates that it may cause serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-nitro-4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5/c9-5-3(6(10)11)1-7-2-4(5)8(12)13/h1-2H,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJYTSVHYIMQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621585
Record name 5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5-nitronicotinic acid

CAS RN

911461-03-5
Record name 5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
OB Ryabova, VA Makarov, LM Alekseeva… - Russian chemical …, 2005 - Springer
ortho-Chloroaryl(hetaryl)carboxamides containing one or two nitro groups at positions 3 and/or 5 of the ring undergo condensation accompanied by the pyrimidine ring closure on …
Number of citations: 6 link.springer.com
H Li, Y Hu, X Wang, G He, Y Xu, Q Zhu - Bioorganic & Medicinal Chemistry, 2016 - Elsevier
… To a suspension of 4-hydroxy-5-nitronicotinic acid 4 (14.0 g, 76.0 mmol) in chloroform (200 mL) was added thionyl chloride (40 mL) and DMF (1 mL). The mixture was then heated at …
Number of citations: 12 www.sciencedirect.com

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